1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid
Description
1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid is an organic compound with the molecular formula C9H8O4S. It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds. This compound is notable for its unique structure, which includes a benzothiophene core with a carboxylic acid group and a sulfone group.
Properties
CAS No. |
14750-57-3 |
|---|---|
Molecular Formula |
C9H8O4S |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of 2,3-dihydrobenzothiophene-3-carboxylic acid using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions to facilitate the formation of the sulfone group.
Industrial Production Methods
In an industrial setting, the production of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Esters or amides.
Scientific Research Applications
1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The sulfone group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzothiophene-3-carboxylic acid: Lacks the sulfone group, making it less oxidized.
Benzothiophene-3-carboxylic acid: Does not have the dihydro or sulfone groups.
1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
Uniqueness
1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene-3-carboxylic acid is unique due to the presence of both a sulfone group and a carboxylic acid group on the benzothiophene core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
